molecular formula C11H11F3N2O B8763447 1-[2-AMINO-4-(TRIFLUOROMETHYL)PHENYL]-2-PYRROLIDINONE

1-[2-AMINO-4-(TRIFLUOROMETHYL)PHENYL]-2-PYRROLIDINONE

Cat. No.: B8763447
M. Wt: 244.21 g/mol
InChI Key: XCZFWFQUQMFBKV-UHFFFAOYSA-N
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Description

1-[2-Amino-4-(trifluoromethyl)phenyl]-2-pyrrolidinone is a chemical compound characterized by the presence of an amino group, a trifluoromethyl group, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-amino-4-(trifluoromethyl)phenyl]-2-pyrrolidinone typically involves the reaction of 2-amino-4-(trifluoromethyl)benzonitrile with pyrrolidinone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise proportions. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency and yield of the production process. The final product is then purified using techniques such as crystallization or chromatography to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Amino-4-(trifluoromethyl)phenyl]-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-[2-Amino-4-(trifluoromethyl)phenyl]-2-pyrrolidinone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[2-amino-4-(trifluoromethyl)phenyl]-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

1-[2-Amino-4-(trifluoromethyl)phenyl]-2-pyrrolidinone can be compared with other similar compounds, such as:

    2-Amino-4-(trifluoromethyl)benzonitrile: Shares the trifluoromethyl and amino groups but lacks the pyrrolidinone ring.

    4-Aminobenzotrifluoride: Contains the trifluoromethyl and amino groups but has a different overall structure.

    Trifluoromethyl ethers: Similar in containing the trifluoromethyl group but differ in their chemical structure and properties.

Properties

Molecular Formula

C11H11F3N2O

Molecular Weight

244.21 g/mol

IUPAC Name

1-[2-amino-4-(trifluoromethyl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C11H11F3N2O/c12-11(13,14)7-3-4-9(8(15)6-7)16-5-1-2-10(16)17/h3-4,6H,1-2,5,15H2

InChI Key

XCZFWFQUQMFBKV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)C(F)(F)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A resealable tube was charged with 2-bromo-5-(trifluoromethyl)aniline (1.00 g, 4.16 mmol), 2-pyrrolidinone (0.425 g, 5.00 mmol), N,N′-ethylene diamine (0.037 g, 0.42 mmol), potassium carbonate (1.15 g, 8.32 mmol), copper iodide (0.80 mg, 0.42 mmol) and toluene (1.0 mL). The tube was sealed and the mixture was heated at 80° C. for 24 h. The resulting mixture was partitioned between ethyl acetate and water. The organic phase was separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue was purified via column chromatography on silica gel (gradient elution with 0-100% ethyl acetate-hexane) to afford 1-(2-amino-4-(trifluoromethyl)phenyl)pyrrolidin-2-one as a gray solid. MS m/z=245 [M+H]+. Calc'd for C11H11F3N2O: 244.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.425 g
Type
reactant
Reaction Step One
Quantity
0.037 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
0.8 mg
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

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